1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is characterized by its molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. The compound features a trifluoroethanol group, which is known for its strong electron-withdrawing properties due to the trifluoromethyl group. This results in enhanced acidity compared to standard alcohols like ethanol . The presence of the 4-chloropyridine moiety adds to its unique reactivity and potential biological activity.
Several methods can be employed to synthesize 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol:
Several compounds share structural similarities with 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | 81577-11-9 | 0.98 |
| 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanol | 286017-73-0 | 0.93 |
| 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | 251352-64-4 | 0.90 |
| 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | 1194760-60-5 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features. The presence of different substituents on the aromatic ring can significantly affect their chemical reactivity and biological activity.
The rise of multidrug-resistant pathogens necessitates novel antimicrobial scaffolds. 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol’s pyridine core and fluorinated side chain provide a versatile platform for structural optimization.
Table 2: Antimicrobial Activity of Structural Analogs Against Gram-Positive Pathogens
| Compound Modification | MIC Against S. aureus (µg/mL) | MIC Against E. faecalis (µg/mL) |
|---|---|---|
| 4-Chloro (Parent) | 8.0 | 16.0 |
| 4-Bromo | 2.0 | 4.0 |
| Pentafluoropropanol Derivative | 1.0 | 2.0 |
Hypothetical data based on pyridine derivative SAR [2] [3].
The antimicrobial effect likely arises from dual mechanisms:
Prodrugs improve pharmacokinetic properties by masking polar functional groups. The hydroxyl group in 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is a prime target for carbamate derivatization.
Carbamate prodrugs are synthesized via reaction with chloroformates or carbamoyl chlorides. For example, coupling with phenyl chloroformate yields a phenyl carbamate derivative. Enzymatic hydrolysis by esterases or amidases in vivo regenerates the active compound [4].
Table 3: Hydrolysis Rates of Carbamate Prodrugs in Simulated Gastric Fluid
| Prodrug Derivative | Half-Life (h) | Bioactivation Efficiency (%) |
|---|---|---|
| Phenyl Carbamate | 2.4 | 78 |
| Ethyl Carbamate | 1.8 | 92 |
Hypothetical data illustrating structure-hydrolysis relationships [3] [4].
The comprehensive analysis of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol reveals intricate relationships between molecular structure and biological activity, with distinct contributions from both the chloropyridine and trifluoroethanol components. The structure-activity relationships of this fluorinated heterocyclic compound demonstrate how specific structural modifications influence bioactivity through electronic and steric mechanisms.
The chloropyridine moiety in 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol exhibits significant electronic effects that directly influence biological activity. The chlorine atom at the 4-position of the pyridine ring functions as an electron-withdrawing group through both inductive and resonance mechanisms [2] [3]. This electron withdrawal creates a more electrophilic pyridine nitrogen, enhancing the compound's ability to participate in hydrogen bonding interactions with biological targets.
Research on chloropyridine derivatives demonstrates that the position of chlorine substitution significantly affects electronic properties and subsequent bioactivity [3] [4]. The 4-chloropyridine configuration provides optimal electronic characteristics, as the chlorine atom directly influences the electron density distribution around the pyridine nitrogen without causing excessive steric hindrance [5] [6]. Studies indicate that the electron-withdrawing nature of the 4-chloro substituent increases the acidity of the pyridine nitrogen, facilitating stronger interactions with nucleophilic sites on target proteins [7] [8].
The electronic effects manifest in enhanced antimicrobial activity, as demonstrated by 2-amino-4-chloropyridine derivatives which exhibited significant biological activity against tested microorganisms [4]. The structure-activity relationship studies revealed that compounds containing electron-withdrawing groups, particularly chlorine atoms, showed enhanced anticancer activity with improved inhibitory concentrations against various cell lines [3]. The electron-deficient pyridine ring system created by chlorine substitution promotes favorable binding interactions with biological targets through electrostatic complementarity.
Comparative analysis of different chloropyridine isomers reveals that 4-chloropyridine derivatives consistently demonstrate superior bioactivity compared to 2- or 3-chloro analogs [2]. The unique electronic environment created by the para-chloro substitution pattern optimizes the balance between electron withdrawal and molecular accessibility, resulting in enhanced biological potency.
| Compound Type | Electronic Effect | Bioactivity Enhancement | Primary Mechanism |
|---|---|---|---|
| 4-Chloropyridine | Strong electron-withdrawing | High antimicrobial activity | Enhanced electrophilicity [4] |
| 3-Chloropyridine | Moderate electron-withdrawing | Improved protein binding | Balanced electronic effects |
| 2-Chloropyridine | Weak electron-withdrawing | Moderate activity | Limited electronic influence |
| 4-Chloro-trifluoroethanol | Combined effects | Potential enhanced bioactivity | Synergistic electronic effects |
The trifluoroethanol component of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol introduces significant steric considerations that profoundly influence biological activity. The trifluoromethyl group represents one of the most sterically demanding substituents in medicinal chemistry, with a van der Waals volume substantially larger than methyl or other alkyl groups [12] [13]. This steric bulk affects molecular conformation, binding affinity, and metabolic stability.
The trifluoroethanol moiety stabilizes protein secondary structures through a unique mechanism involving preferential aggregation around peptide backbones [12] [13]. Molecular dynamics simulations demonstrate that trifluoroethanol molecules cluster around proteins, displacing water molecules and creating a low dielectric environment that favors intrapeptide hydrogen bond formation [12]. This stabilization mechanism occurs without disrupting hydrophobic interactions, as trifluoroethanol interacts only weakly with nonpolar residues.
Steric influences of the trifluoroethanol group extend beyond simple bulk effects to include conformational restrictions and altered binding modes [14]. The secondary alcohol carbon in the trifluoroethanol moiety can form additional hydrogen bonds with target proteins, but the bulky trifluoromethyl group constrains the available conformational space . This restriction can lead to enhanced selectivity for specific binding sites while potentially reducing overall binding affinity for sterically constrained targets.
The amphiphilic nature of trifluoroethanol contributes to its ability to modulate membrane permeability and cellular uptake [16]. The trifluoromethyl group provides lipophilic character while the hydroxyl group maintains hydrogen bonding capability, creating an optimal balance for membrane penetration [17]. Studies on trifluoroethanol-containing compounds demonstrate enhanced bioavailability and improved pharmacokinetic properties compared to non-fluorinated analogs.
| Structural Feature | Steric Effect | Bioactivity Impact | Molecular Consequence |
|---|---|---|---|
| Trifluoromethyl group | High steric bulk | Enhanced metabolic stability | Increased lipophilicity |
| Secondary alcohol | Conformational restriction | Improved selectivity | Hydrogen bonding capacity [12] |
| Combined moiety | Moderate hindrance | Balanced activity profile | Optimized membrane permeation |
| Ring-alcohol linkage | Positional constraints | Altered binding geometry | Modified receptor interactions [14] |
The structure-activity relationships of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol can be effectively compared with diindolylmethane (DIM) analogues to understand fundamental principles governing heterocyclic bioactivity. Diindolylmethane derivatives represent well-characterized bioactive compounds with established structure-activity relationships, particularly as cannabinoid receptor agonists and nuclear receptor modulators [18] [19] [20] [21].
Diindolylmethane analogues demonstrate that small structural modifications dramatically affect biological activity. The most potent CB2 receptor agonist in the DIM series, Di-(4-cyano-1H-indol-3-yl)methane, exhibits exceptional potency with an EC50 of 0.0144 μM in cyclic adenosine monophosphate accumulation assays [18] [19]. This high potency results from optimal electronic effects of the cyano substituents, which enhance binding affinity through specific electrostatic interactions with the CB2 receptor binding site.
Halogenated DIM analogues, particularly 4,4'-dibromo-DIM and 4,4'-dichloro-DIM, show enhanced antiproliferative activity against cancer cells compared to the parent DIM compound [22]. These derivatives act through distinct mechanisms involving calcium/calmodulin-dependent protein kinase II (CaMKII) activation and subsequent mitochondrial dysfunction [22]. The structure-dependent effects demonstrate how halogen substitution patterns influence both potency and selectivity.
The comparative analysis reveals that while DIM analogues primarily target cannabinoid and nuclear receptors through bis-indole interactions, the chloropyridine-trifluoroethanol structure of the target compound likely operates through different molecular mechanisms. The pyridine nitrogen provides a distinct hydrogen bonding pattern compared to indole NH groups, while the trifluoroethanol moiety offers unique steric and electronic properties not present in DIM analogues.
Molecular docking studies of chloropyridine compounds demonstrate specific binding modes where the pyridine nitrogen forms critical hydrogen bonds with target proteins [23]. This binding pattern differs substantially from DIM analogues, which rely on indole NH interactions and hydrophobic contacts between aromatic rings [20] [22]. The trifluoroethanol component provides additional binding interactions through both the hydroxyl group and the electron-rich trifluoromethyl region.
| Compound Class | Core Structure | Primary Target | Activity Range | Key Interactions |
|---|---|---|---|---|
| 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol | Chloropyridine-trifluoroethanol | Unknown | Not established | Pyridine N-bonding, CF3 interactions |
| DIM | Bis-indole methane | CB2 receptors | Moderate (μM) | Indole NH bonding, aromatic stacking [18] |
| 4,4'-Dibromo-DIM | Halogenated bis-indole | CaMKII, mitochondria | High (nM-μM) | Enhanced halogen bonding [22] |
| Di-(4-cyano-1H-indol-3-yl)methane | Cyano-bis-indole | CB2 receptors | Very high (nM) | Cyano electrostatic interactions [19] |
| Ring-substituted DIMs | Modified bis-indole | Multiple targets | Variable | Structure-dependent mechanisms [20] |